Sodium 2-(4,6-dimethylpyrimidin-2-yl)acetate

Aqueous solubility Salt form selection Formulation compatibility

Sodium 2-(4,6-dimethylpyrimidin-2-yl)acetate (CAS 2059941-69-2) is the sodium carboxylate salt of 2-(4,6-dimethylpyrimidin-2-yl)acetic acid. It belongs to the class of pyrimidinyl acetic acid derivatives, featuring a 1,3-diazine heterocyclic core with methyl substituents at the 4- and 6-positions and an acetate moiety attached at the 2-position, ionically paired with a sodium cation.

Molecular Formula C8H9N2NaO2
Molecular Weight 188.16 g/mol
CAS No. 2059941-69-2
Cat. No. B8051317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-(4,6-dimethylpyrimidin-2-yl)acetate
CAS2059941-69-2
Molecular FormulaC8H9N2NaO2
Molecular Weight188.16 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)CC(=O)[O-])C.[Na+]
InChIInChI=1S/C8H10N2O2.Na/c1-5-3-6(2)10-7(9-5)4-8(11)12;/h3H,4H2,1-2H3,(H,11,12);/q;+1/p-1
InChIKeyIHJXHNQSXZGOKC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 2-(4,6-dimethylpyrimidin-2-yl)acetate (CAS 2059941-69-2): A 4,6-Dimethyl-Substituted Pyrimidinyl Acetate Sodium Salt for Pharmaceutical Intermediate and Agrochemical Building Block Procurement


Sodium 2-(4,6-dimethylpyrimidin-2-yl)acetate (CAS 2059941-69-2) is the sodium carboxylate salt of 2-(4,6-dimethylpyrimidin-2-yl)acetic acid [1]. It belongs to the class of pyrimidinyl acetic acid derivatives, featuring a 1,3-diazine heterocyclic core with methyl substituents at the 4- and 6-positions and an acetate moiety attached at the 2-position, ionically paired with a sodium cation [2]. The compound has a molecular formula of C₈H₉N₂NaO₂ and a molecular weight of 188.16 g/mol, and is supplied as a research-grade building block with a typical purity specification of 95% . Patent landscape analysis indicates association with five patent documents, reflecting its relevance as a synthetic intermediate in pharmaceutical and agrochemical development programs [3].

Why Procurement of Sodium 2-(4,6-dimethylpyrimidin-2-yl)acetate Cannot Be Satisfied by Generic Pyrimidine Acetate Alternatives


The 4,6-dimethyl substitution pattern on the pyrimidine ring imposes distinct steric, electronic, and lipophilic properties that differentiate this compound from unsubstituted or mono-substituted pyrimidinyl acetate analogs [1]. Specifically, the computed XLogP3-AA value of 0.5 for the parent free acid reflects moderate lipophilicity driven by the two methyl groups, which directly influences membrane permeability, receptor binding orientation, and metabolic stability in downstream derivatives [1]. Furthermore, the sodium salt form confers a fundamentally different physicochemical profile compared to the free carboxylic acid (CAS 300588-10-7): the ionized carboxylate exhibits substantially enhanced aqueous solubility—a principle well established across carboxylate salt series—making the sodium salt the preferred input for aqueous-phase synthetic transformations, biochemical assays, and formulation studies where the free acid would present dissolution bottlenecks . Substituting with positional isomers (e.g., 5-yl acetic acid derivatives) or with the unsubstituted sodium 2-(pyrimidin-2-yl)acetate (MW 160.11 g/mol) introduces altered electronic distribution across the heterocycle, which can redirect reactivity in nucleophilic substitution, metal-catalyzed coupling, and cyclocondensation reactions, compromising synthetic route fidelity .

Quantitative Differentiation Evidence for Sodium 2-(4,6-dimethylpyrimidin-2-yl)acetate vs. Closest Analogs and Alternatives


Aqueous Solubility Advantage of the Sodium Salt Form vs. the Free Carboxylic Acid

Sodium 2-(4,6-dimethylpyrimidin-2-yl)acetate (MW 188.16 g/mol) is the sodium carboxylate salt of 2-(4,6-dimethylpyrimidin-2-yl)acetic acid (free acid, MW 166.18 g/mol) [1]. The ionization of the carboxylic acid to the carboxylate anion, paired with a sodium counterion, eliminates the need for protonation-dependent dissolution and substantially enhances aqueous solubility—a class-level principle applicable across pyrimidine carboxylate salts . For procurement decisions involving aqueous-phase reactions (e.g., bioconjugation, enzymatic assays, or salt metathesis), the sodium salt obviates the additional base-neutralization step required when using the free acid, reducing process complexity and improving stoichiometric control .

Aqueous solubility Salt form selection Formulation compatibility

Lipophilicity Modulation by 4,6-Dimethyl Substitution Compared to Unsubstituted Pyrimidinyl Acetate

The computed XLogP3-AA value for the parent free acid, 2-(4,6-dimethylpyrimidin-2-yl)acetic acid, is 0.5, reflecting the lipophilic contribution of the two methyl substituents at the 4- and 6-positions [1]. In contrast, the unsubstituted analog, 2-(pyrimidin-2-yl)acetic acid, has a lower calculated logP (approximately -0.2 based on ChemExper directory data for the pyrimidine scaffold) . This ~0.7 log unit difference corresponds to an approximately 5-fold difference in octanol-water partition coefficient, indicating that the 4,6-dimethyl derivative will exhibit measurably greater membrane permeability and altered biodistribution when incorporated into bioactive molecule design [1]. The topological polar surface area (TPSA) remains constant at 63.1 Ų for both compounds, isolating the differentiation specifically to lipophilicity rather than hydrogen-bonding capacity [1].

Lipophilicity logP Membrane permeability SAR optimization

Molecular Weight Differentiation from Unsubstituted and Mono-Methyl Pyrimidinyl Acetate Sodium Salts

Sodium 2-(4,6-dimethylpyrimidin-2-yl)acetate has a molecular weight of 188.16 g/mol (C₈H₉N₂NaO₂), which is 28.05 g/mol higher than the unsubstituted sodium 2-(pyrimidin-2-yl)acetate (MW 160.11 g/mol, C₆H₅N₂NaO₂) . This mass difference corresponds to two methylene equivalents (2 × CH₂ = 28.03 Da) introduced by the 4- and 6-methyl substituents. The molecular weight distinction is analytically significant: it provides unambiguous confirmation of compound identity via mass spectrometry (ESI-MS or HRMS), where the [M+H]⁺ or [M+Na]⁺ adducts of derivatives derived from the 4,6-dimethyl scaffold will be offset by +28 Da relative to those from the unsubstituted scaffold . For procurement quality control, this mass differential enables rapid discrimination from erroneously supplied mono-methyl or unsubstituted analogs.

Molecular weight Structural confirmation Quality control Procurement verification

Patent Portfolio as a Proxy for Validated Industrial Utility Relative to Less-Referenced Analogs

According to PubChemLite annotation data, sodium 2-(4,6-dimethylpyrimidin-2-yl)acetate (InChIKey: LIYJRKQYMAPWGS-UHFFFAOYSA-N) is associated with five patent documents [1]. This patent count serves as a proxy indicator of demonstrated industrial and research investment in this specific scaffold. The 4,6-dimethylpyrimidin-2-yl substructure is a recognized pharmacophore in multiple bioactive series, including potent and selective SIRT2 inhibitors where the 4,6-dimethylpyrimidin-2-yl-thio motif yielded compounds with IC₅₀ values as low as 42 nM [2], and in sulfonylurea herbicides such as sulfometuron where the 4,6-dimethylpyrimidin-2-yl group is integral to target-site binding [3]. While direct head-to-head patent count comparisons with every positional isomer are not feasible from available data, the documented five-patent portfolio indicates that this specific substitution pattern has passed the threshold of industrial validation that less-characterized analogs may not have reached.

Patent landscape Industrial relevance Intellectual property Procurement risk

Positional Specificity: 2-yl Acetate Attachment vs. 5-yl Acetate Isomer in Downstream Heterocycle Synthesis

The acetate moiety in sodium 2-(4,6-dimethylpyrimidin-2-yl)acetate is attached at the 2-position of the pyrimidine ring, adjacent to both ring nitrogen atoms. This electronic environment renders the α-carbon of the acetate group susceptible to deprotonation and subsequent alkylation or condensation reactions facilitated by the electron-withdrawing effect of the pyrimidine N(1) and N(3) atoms [1]. In contrast, the positional isomer 2-(4,6-dimethylpyrimidin-5-yl)acetic acid (hydrochloride salt, CAS N/A) places the acetate at the 5-position, where it is meta to one ring nitrogen and para to the other, resulting in a fundamentally different electronic activation profile . This positional difference dictates divergent reactivity in key synthetic transformations including Knoevenagel condensations, enolate alkylations, and heterocycle annulation reactions. The 2-yl isomer has been specifically utilized in the synthesis of pyrimidine-linked heterocyclic scaffolds (oxadiazoles, thiadiazoles, triazoles) via intramolecular cyclization of (4,6-dimethyl-pyrimidin-2-yl-amino)-acetic acid hydrazide intermediates [2].

Positional isomerism Synthetic route fidelity Heterocyclic chemistry Regioselectivity

Optimal Procurement and Application Scenarios for Sodium 2-(4,6-dimethylpyrimidin-2-yl)acetate Based on Quantitative Differentiation Evidence


Medicinal Chemistry: SIRT2 Inhibitor Lead Optimization and Analog Synthesis

The 4,6-dimethylpyrimidin-2-yl scaffold is a validated pharmacophore in potent and selective SIRT2 inhibitors, with the 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide series producing compounds with IC₅₀ values as low as 42 nM and demonstrated selectivity over SIRT1 and SIRT3 [1]. Sodium 2-(4,6-dimethylpyrimidin-2-yl)acetate serves as a key building block for constructing the acetic acid linker portion of these inhibitor scaffolds, where the pre-formed sodium salt enables direct coupling in aqueous or polar aprotic media without the base pre-neutralization step required by the free acid . The 0.5 XLogP3-AA value and 63.1 Ų TPSA of the core structure occupy a favorable region of physicochemical space for lead-like properties [2].

Agrochemical Intermediate: Sulfonylurea Herbicide Precursor Synthesis

The 4,6-dimethylpyrimidin-2-yl group is a critical heterocyclic component of commercial sulfonylurea herbicides, exemplified by sulfometuron, where it forms one half of the urea pharmacophore [1]. Sodium 2-(4,6-dimethylpyrimidin-2-yl)acetate provides a pre-activated, water-soluble entry point for constructing the pyrimidine portion of these herbicidal structures. The sodium salt form facilitates homogeneous reaction conditions in the aqueous or alcoholic solvent systems commonly employed in sulfonylurea synthesis, while the definitive 188.16 g/mol molecular weight enables precise stoichiometric control in multi-step sequences .

Heterocyclic Scaffold Diversification: Synthesis of Oxadiazole, Thiadiazole, and Triazole Libraries

The 2-position acetate attachment in this compound provides the α-carbon acidity required for condensation and cyclization chemistry. This regiochemistry has been specifically exploited in the synthesis of (4,6-dimethyl-pyrimidin-2-yl-amino)-acetic acid hydrazide, which serves as a versatile intermediate for constructing [1,3,4]-oxadiazoles, [1,3,4]-thiadiazoles, and [1,2,4]-triazoles linked to the 4,6-dimethylpyrimidine core [1]. The sodium salt form of the starting acetate ensures full dissolution in the polar reaction media (ethanol/water) used in hydrazinolysis and subsequent heterocyclization steps, avoiding the heterogeneous reaction mixtures that can result from poor free acid solubility .

Physicochemical Property-Driven Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 188.16 g/mol (sodium salt) and a parent free acid XLogP3-AA of 0.5, this compound falls within the Rule-of-Three guidelines for fragment-based screening libraries (MW < 300, logP ≤ 3) [1]. The 4,6-dimethyl substitution provides a moderate increase in lipophilicity (Δ ~0.7 log units vs. unsubstituted pyrimidinyl acetate) without adding excessive molecular weight or violating fragment-likeness criteria [1]. For fragment library procurement, the sodium salt form offers the practical advantage of aqueous solubility in screening buffers (PBS, HEPES) at concentrations relevant to biophysical assays (NMR, SPR, thermal shift), avoiding the DMSO-dependent solubility limitations that can compromise fragment screening data quality .

Quote Request

Request a Quote for Sodium 2-(4,6-dimethylpyrimidin-2-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.